molecular formula C14H10F4O2 B6380361 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1261927-52-9

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380361
CAS RN: 1261927-52-9
M. Wt: 286.22 g/mol
InChI Key: KJQBAMYQRGFXJL-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3M2MP95) is a fluoro-substituted phenol derivative that has been studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry. In

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in organic reactions by forming a complex with the reactants and facilitating the reaction. In addition, it is believed to act as a fluorescent probe in the study of proteins and DNA by binding to specific sites on the molecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties due to its fluoro-substituted phenol structure. In addition, it has been shown to have antimicrobial activity against some bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. In addition, it is relatively easy to synthesize and can be purified using simple techniques. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and its mechanism of action is not yet fully understood.

Future Directions

There are many potential future directions for the use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research. It could be used to develop new pharmaceuticals or as a fluorescent probe in the study of proteins and DNA. In addition, further research could be done to investigate its potential antioxidant and anti-inflammatory properties. Finally, more research could be done to understand its mechanism of action and to determine the optimal conditions for its use in laboratory experiments.

Synthesis Methods

The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% involves the reaction of 4-fluoro-3-trifluoromethylphenol (4-F3M) with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for a period of 1-2 hours. After the reaction is complete, the product is isolated and purified by recrystallization or column chromatography.

Scientific Research Applications

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used in the development of new pharmaceuticals and in the study of biochemical and physiological processes. In addition, it has been used as a fluorescent probe in the study of proteins and DNA.

properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-3-9(7-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBAMYQRGFXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685761
Record name 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1261927-52-9
Record name 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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